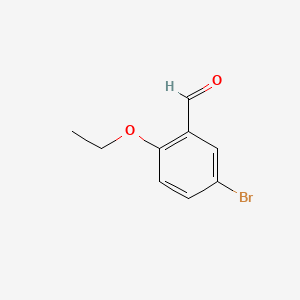

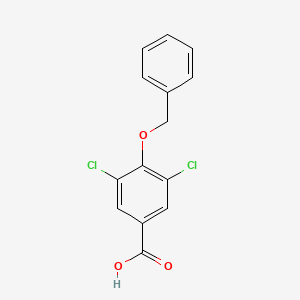

3,5-Dichloro-4-phenylmethoxybenzoic acid

Vue d'ensemble

Description

3,5-Dichloro-4-phenylmethoxybenzoic acid belongs to a class of compounds that are studied for their unique chemical and physical properties. These compounds often serve as building blocks in organic synthesis, with potential applications in material science, pharmaceuticals, and chemical research.

Synthesis Analysis

Synthesis approaches for similar chlorinated and phenylmethoxy-substituted benzoic acids involve multi-step reactions, starting from specific phenyl precursors or by modifying existing benzoic acid derivatives through chlorination, methoxylation, and functional group transformations. For instance, the synthesis of bis(3,5-dichloro-4-hydroxyphenyl)methane from 3,5-dicholo-4-hydroxybenzoic acid using LiAlH4 as a catalyst demonstrates the complexity and specificity of such synthetic routes (Ritmaleni et al., 2013).

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acid derivatives is characterized by X-ray diffraction techniques, revealing specific spatial arrangements and substituent effects on the overall molecule geometry. Studies on similar compounds, like 2-chloro-3-phenylbenzoic acid , provide insights into how chlorination affects molecular structure, highlighting steric interactions and supramolecular arrangements facilitated by functional groups (Boyarskiy et al., 2009).

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

- Research by Ritmaleni et al. (2013) aimed to reduce 3,5-dicholo-4-hydroxybenzoic acid to a different compound but ended up forming bis(3,5-dichloro-4-hydroxyphenyl)methane, highlighting its potential in chemical synthesis and unexpected derivative formation Ritmaleni, Notario, & Yuliatun, 2013.

Pharmaceutical and Antibacterial Applications

- M. Alexy and H. Scharf (1991) discussed the synthesis of 3,5‐dichloro‐6‐ethyl‐2,4‐dihydroxybenzoic acid, found in the antibiotic lipiarmycin A3, showcasing its relevance in pharmaceutical research Alexy & Scharf, 1991.

Reaction Behavior and Antibacterial Screening

- Ghani Essam Abdel (1991) studied reactions involving 3,5-Dichloro-4-phenylmethoxybenzoic acid, emphasizing its potential in producing compounds with moderate antibacterial activity Abdel, 1991.

Environmental and Biological Implications

- F. Verhagen et al. (1998) explored the biotransformation of a fungal metabolite related to 3,5-Dichloro-4-phenylmethoxybenzoic acid, revealing its potential impact on environmental processes and potential for forming complex compounds Verhagen, Swarts, Wijnberg, & Field, 1998.

Polymer Synthesis

- H. Kricheldorf and G. Schwarz (1984) investigated the condensation of 4-hydroxybenzoic acid, including 3,5-dichloro-4-hydroxybenzoic acid, for polymer synthesis, demonstrating its potential use in creating high molecular weight polymers Kricheldorf & Schwarz, 1984.

Safety And Hazards

The safety information for 3,5-Dichloro-4-phenylmethoxybenzoic acid indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propriétés

IUPAC Name |

3,5-dichloro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTMPTOVLRQSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309513 | |

| Record name | 4-benzyloxy-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-phenylmethoxybenzoic acid | |

CAS RN |

41490-13-5 | |

| Record name | NSC212202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzyloxy-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)-3,5-dichlorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA3N7D956P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.